5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of a catalytic amount of piperidine in ethanol at room temperature . This one-step procedure is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and fungicides.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound is similar in structure and undergoes similar chemical reactions.
Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H10N2O2
- Molecular Weight : 166.19 g/mol
- CAS Number : 51146-04-4
Synthesis
The synthesis of this compound typically involves multi-component reactions. For instance, a common method includes the reaction of ethyl acetoacetate with various aldehydes and ammonium acetate under acidic conditions. This method not only simplifies the synthesis but also enhances the yield of the desired compound.
Antimicrobial Activity
Research has shown that compounds related to 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. For example, studies indicate that derivatives of this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 12.4 µM to 60 µM, comparable to standard antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant properties of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine derivatives have been evaluated through various assays. These compounds have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance antioxidant activity significantly .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It has been reported that certain derivatives can protect neuroblastoma cells from calcium overload and oxidative stress, making them promising candidates for treating neurodegenerative diseases. The selectivity towards specific calcium channels also indicates a reduced risk of cardiovascular side effects compared to traditional treatments .
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized derivatives of 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective derivative displayed an MIC of 12.4 µM against S. aureus, demonstrating its potential as a new antimicrobial agent .
- Neuroprotection : In a model simulating ischemic conditions, certain derivatives exhibited significant protective effects on neuronal cells. These findings suggest that these compounds could play a vital role in developing therapies for conditions like stroke or traumatic brain injury .
Research Findings Summary Table
Biological Activity | Observations | MIC Values (µM) |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli | 12.4 - 60 |
Antioxidant | Significant free radical scavenging | Varies by derivative |
Neuroprotective | Protects against calcium overload in neurons | Not specified |
Properties
IUPAC Name |
5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCTUGXGFQOQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437126 | |
Record name | 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136562-04-4 | |
Record name | 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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